Cas no 957061-16-4 (2-N,N-diethylsulfamoylphenyl boronic acid)

2-N,N-Diethylsulfamoylphenyl boronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology in synthetic organic chemistry. Its unique structure, featuring a diethylsulfamoyl substituent at the ortho position relative to the boronic acid group, enhances reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly valuable for constructing biaryl and heteroaryl frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing sulfamoyl group may also influence the stability and solubility of the reagent, facilitating handling and purification. Its well-defined reactivity profile makes it a reliable building block for complex molecular synthesis.
2-N,N-diethylsulfamoylphenyl boronic acid structure
957061-16-4 structure
Product Name:2-N,N-diethylsulfamoylphenyl boronic acid
CAS No:957061-16-4
MF:C10H16BNO4S
MW:257.11434173584
MDL:MFCD09258634
CID:796959
PubChem ID:44558154
Update Time:2025-06-08

2-N,N-diethylsulfamoylphenyl boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,B-[2-[(diethylamino)sulfonyl]phenyl]-
    • [2-(diethylsulfamoyl)phenyl]boronic acid
    • 2-N,N-Diethylsulfamoylphenylboronic acid
    • N,N-Diethyl 2-boronobenzenesulfonamide
    • 2-N,N-diethylsulfamoylphenyl boronic acid
    • DTXSID40659374
    • (2-(N,N-Diethylsulfamoyl)phenyl)boronic acid
    • A845400
    • AKOS015833568
    • FT-0652527
    • 957061-16-4
    • SY256483
    • MFCD09258634
    • CS-0035466
    • SCHEMBL15805471
    • 2-N,N-Diethylsulfamoylphenylboronicacid
    • J-510142
    • AS-64596
    • 2-(N,N-diethylsulfamoyl)phenylboronic acid
    • W16743
    • DB-010481
    • MDL: MFCD09258634
    • Inchi: 1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-8-6-5-7-9(10)11(13)14/h5-8,13-14H,3-4H2,1-2H3
    • InChI Key: DJGWUWODZFKVIY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1B(O)O)(N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 257.08900
  • Monoisotopic Mass: 257.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.2A^2

Experimental Properties

  • Density: 1.293
  • Boiling Point: 444.278°C at 760 mmHg
  • Flash Point: 222.492°C
  • Refractive Index: 1.562
  • PSA: 86.22000
  • LogP: 0.47770

2-N,N-diethylsulfamoylphenyl boronic acid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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2-N,N-diethylsulfamoylphenyl boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:957061-16-4)2-N,N-diethylsulfamoylphenyl boronic acid
Order Number:A845400
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):234.0
Email:sales@amadischem.com

Additional information on 2-N,N-diethylsulfamoylphenyl boronic acid

2-N,N-diethylsulfamoylphenyl boronic acid (CAS No. 957061-16-4): An Overview of Its Properties, Applications, and Recent Research

2-N,N-diethylsulfamoylphenyl boronic acid (CAS No. 957061-16-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique boronic acid functionality and sulfamoyl group, exhibits a wide range of applications, from drug discovery to advanced materials development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 2-N,N-diethylsulfamoylphenyl boronic acid.

Chemical Structure and Properties

2-N,N-diethylsulfamoylphenyl boronic acid is a white crystalline solid with the molecular formula C13H18BNO4S. The compound features a phenyl ring substituted with a sulfamoyl group and a boronic acid moiety. The presence of these functional groups imparts unique chemical properties to the molecule. The boronic acid group is known for its ability to form stable complexes with various organic and inorganic compounds, making it an excellent ligand in coordination chemistry. Additionally, the sulfamoyl group enhances the compound's solubility in polar solvents and contributes to its reactivity in various chemical reactions.

Synthesis Methods

The synthesis of 2-N,N-diethylsulfamoylphenyl boronic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromophenylboronic acid with diethylamine in the presence of a suitable catalyst. Another approach involves the direct sulfonation of 2-boronoaniline followed by esterification with diethylamine. These methods have been optimized to yield high-purity products suitable for various applications.

Applications in Medicinal Chemistry

2-N,N-diethylsulfamoylphenyl boronic acid has shown promising potential in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. The compound's ability to form stable complexes with metal ions makes it an attractive candidate for metal-based drug design. Recent studies have explored its use as a scaffold for designing inhibitors of metalloenzymes, which are involved in various pathological conditions such as cancer and neurodegenerative diseases.

In addition to its role as a metal-binding ligand, 2-N,N-diethylsulfamoylphenyl boronic acid has been investigated for its anti-inflammatory properties. The sulfamoyl group is known to exhibit anti-inflammatory activity, and preliminary studies have shown that derivatives of this compound can effectively reduce inflammation in vitro and in animal models.

Applications in Materials Science

Beyond medicinal chemistry, 2-N,N-diethylsulfamoylphenyl boronic acid has found applications in materials science, particularly in the development of advanced functional materials. The compound's unique combination of functional groups makes it an excellent building block for constructing supramolecular assemblies and polymer networks. Recent research has focused on using this compound as a cross-linking agent in polymer synthesis, leading to the development of novel materials with enhanced mechanical properties and tunable degradation rates.

In the field of catalysis, 2-N,N-diethylsulfamoylphenyl boronic acid has been explored as a ligand for designing homogeneous catalysts. The compound's ability to form stable complexes with transition metals has been leveraged to develop catalysts for various organic transformations, including C-C bond formation and oxidation reactions. These catalysts have shown high activity and selectivity, making them valuable tools in synthetic chemistry.

Recent Research Advancements

The versatility of 2-N,N-diethylsulfamoylphenyl boronic acid has driven extensive research across multiple disciplines. A recent study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of derivatives based on this compound. The researchers found that certain derivatives exhibited potent anticancer activity against multiple cancer cell lines, highlighting the potential of this scaffold for developing new anticancer drugs.

In another study published in Advanced Materials, scientists investigated the use of 2-N,N-diethylsulfamoylphenyl boronic acid-based polymers as stimuli-responsive materials. These polymers were designed to respond to changes in pH or temperature, making them suitable for applications such as drug delivery systems and smart coatings.

Safety Considerations

Safety is a critical consideration when handling any chemical compound. While 2-N,N-diethylsulfamoylphenyl boronic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn at all times, and the compound should be stored in a well-ventilated area away from incompatible substances.

Conclusion

2-N,N-diethylsulfamoylphenyl boronic acid (CAS No. 957061-16-4) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for developing new drugs, therapeutic agents, and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957061-16-4)2-N,N-diethylsulfamoylphenyl boronic acid
A845400
Purity:99%
Quantity:5g
Price ($):234.0
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